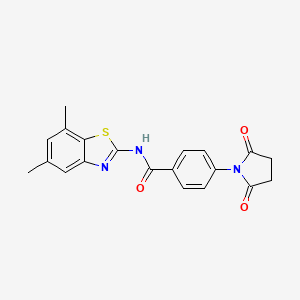

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 5 and 7, linked to a benzamide moiety bearing a 2,5-dioxopyrrolidinyl group. This compound has garnered attention in pharmaceutical research due to its structural hybrid of benzothiazole and pyrrolidinone motifs, which are associated with diverse biological activities, including kinase inhibition and modulation of cellular metabolic pathways. The benzothiazole scaffold is known for its role in enhancing membrane permeability and binding affinity to biological targets, while the dioxopyrrolidinyl group may contribute to electrophilic reactivity or interactions with enzyme active sites.

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-11-9-12(2)18-15(10-11)21-20(27-18)22-19(26)13-3-5-14(6-4-13)23-16(24)7-8-17(23)25/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPHXSJWGHAFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of the Dimethyl Groups: Methylation of the benzothiazole ring can be carried out using methyl iodide in the presence of a base.

Formation of the Pyrrolidine Ring: This involves the reaction of succinic anhydride with ammonia or a primary amine to form the pyrrolidine-2,5-dione.

Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrrolidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced derivatives of the pyrrolidine ring.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have shown that derivatives of the compound exhibit significant anticonvulsant properties. For instance:

- Mechanism of Action : The compound functions by modulating neurotransmitter systems and ion channels, which are critical in the pathophysiology of seizures. It has been found effective in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

- Efficacy : A focused library of compounds derived from N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide demonstrated promising results:

Anticancer Properties

The compound is also being investigated for its anticancer potential:

- Cell Growth Inhibition : Studies have indicated that benzothiazole derivatives can inhibit the growth of various cancer cell lines. The structural characteristics of this compound enhance its interaction with cellular targets involved in tumor progression .

- Mechanisms : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways such as the modulation of p53 and NF-kB signaling pathways.

Antimicrobial Effects

Another area of application for this compound is its antimicrobial properties:

- Broad-spectrum Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Summary Table of Applications

Case Studies

- Anticonvulsant Case Study : A study evaluated a series of benzothiazole derivatives for their anticonvulsant properties using established animal models. The results indicated that modifications to the benzothiazole structure significantly enhanced efficacy against seizures while maintaining a favorable safety profile .

- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Investigation : A comprehensive evaluation revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide depends on its specific application. For instance:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Fluorescent Probes: The benzothiazole ring can interact with specific biomolecules, leading to fluorescence changes that can be detected and measured.

Comparison with Similar Compounds

Impact on Cell Growth and Productivity

- MPPB: At 0.32 mM, MPPB suppresses CHO cell growth by ~30% but increases cell-specific glucose uptake rate by 1.5-fold and intracellular ATP levels, boosting monoclonal antibody (mAb) production. However, it reduces galactosylation, a critical quality attribute for therapeutic mAbs.

Structure-Activity Relationships (SAR)

- The 2,5-dimethylpyrrole in MPPB is critical for its mAb-enhancing activity, as removal of methyl groups reduces efficacy by >50%.

- In contrast, 5,7-dimethylbenzothiazole in the target compound may improve lipophilicity and target engagement, as methyl groups on aromatic rings often enhance binding affinity and pharmacokinetic properties.

Experimental Parameters and Optimization

- Dosing and Viability : MPPB was tested at 0.08–0.64 mM in CHO cell cultures, with 0.32 mM identified as optimal for balancing viability (>80%) and productivity. Similar dose-response studies for the benzothiazole derivative would require evaluation of its cytotoxicity and therapeutic window.

- Analytical Methods : Studies on MPPB utilized fed-batch cultures with glucose maintenance (1 g/L) and measured parameters like lactate production and cell-specific productivity. These methods could be adapted for the benzothiazole compound to assess metabolic effects.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Research indicates that benzothiazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound is known to interact with specific enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the arabinan biosynthesis pathway, leading to the growth inhibition of Mycobacterium tuberculosis.

- Antimicrobial Activity : Various studies have demonstrated that benzothiazole derivatives possess antimicrobial properties. The compound exhibits activity against several bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported in the range of 19.7–24.2 μM .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens:

| Pathogen | MIC (μM) | MBC (μM) |

|---|---|---|

| Staphylococcus aureus | 19.7 - 24.2 | 31.5 |

| Mycobacterium tuberculosis | Effective | Not specified |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxicity of this compound against multiple human cancer cell lines. The results indicate that it possesses significant anti-cancer properties:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

These data suggest that this compound may inhibit cell proliferation effectively in various cancer types .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary assessments indicate:

- Absorption : The compound shows favorable solubility profiles under physiological conditions.

- Metabolism : It is metabolized primarily in the liver.

- Excretion : Renal excretion is the primary route of elimination.

Further studies are required to fully elucidate its pharmacokinetic properties and safety profile.

Case Studies and Research Findings

Recent research has highlighted various applications of this compound:

- Tuberculosis Treatment : A study demonstrated that compounds similar to this compound showed promising results in inhibiting Mycobacterium tuberculosis growth in vitro.

- Cancer Therapy : In a comparative study with established chemotherapeutics like cisplatin, this compound exhibited comparable or superior cytotoxicity against specific cancer cell lines .

- Anti-inflammatory Activity : Benzothiazole derivatives have also been studied for their anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical parameters for synthesizing this compound with high purity?

- Methodology : The synthesis involves multi-step reactions, including condensation of benzothiazole-2-amine derivatives with activated benzamide intermediates. Key steps require precise control of temperature (e.g., 60–80°C) and pH (neutral to slightly basic conditions) to avoid side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility and reaction efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

- Data : Yield optimization tables often highlight solvent polarity and reaction time as critical variables, with DMF achieving ~75% yield under reflux conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms functional groups and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. For 3D conformation analysis, X-ray crystallography is preferred, while dynamic light scattering (DLS) assesses aggregation in solution .

- Example : In benzothiazole derivatives, X-ray data reveal planar benzothiazole and pyrrolidine rings, with dihedral angles influencing intermolecular interactions .

Q. How do solvent systems and reaction conditions influence synthesis reproducibility?

- Methodology : Solvent polarity (e.g., DMF vs. DCM) impacts reaction kinetics. Polar aprotic solvents stabilize intermediates in SN2 reactions. Temperature gradients must be minimized using oil baths or controlled reactors. Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Advanced Research Questions

Q. What strategies are used to evaluate the compound’s bioactivity against microbial or cancer targets?

- Methodology :

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Synergy studies with β-lactams are performed using checkerboard assays .

- Anticancer assays : Cell viability (MTT assay) in cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Flow cytometry assesses apoptosis via Annexin V/PI staining .

- Data : Derivatives with electron-withdrawing groups on the benzothiazole ring show 10-fold lower IC₅₀ values (e.g., 2.3 µM in MCF-7) compared to methyl-substituted analogs .

Q. How can researchers analyze the compound’s impact on protein glycosylation in therapeutic antibody production?

- Methodology : In recombinant CHO cell cultures, N-linked glycosylation is profiled using HPLC with 2-AB-labeled glycans and BEH Amide columns. Galactosylation suppression is quantified via peak area ratios (e.g., G0F/G2F glycoforms). Intracellular ATP and glucose uptake rates are measured to link metabolic shifts to glycosylation changes .

- Example : MPPB (a structural analog) reduces galactosylation by 40% while increasing cell-specific productivity by 1.5× via ATP-driven metabolic rewiring .

Q. What experimental designs resolve contradictions in structure-activity relationship (SAR) data?

- Methodology :

- SAR contradictions : Conflicting data on alkyl vs. aryl substituents can arise from assay variability (e.g., static vs. perfusion cultures). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .

- Statistical validation : At least triplicate experiments with ANOVA and Tukey post-hoc tests (p<0.05) ensure robustness. Molecular docking (AutoDock Vina) identifies key residues (e.g., DNA gyrase B subunit) for mutagenesis validation .

Q. How do researchers optimize cell culture conditions to assess the compound’s metabolic effects?

- Methodology : Fed-batch CHO cultures are maintained at 37°C, 5% CO₂, with glucose levels >1 g/L. Metabolite analysis (BioProfile FLEX2) tracks glucose/lactate. Cell-specific productivity (qp) is calculated via slope analysis of mAb vs. time. ATP is quantified using luminescence assays (Infinite M Plex) .

- Data : MPPB suppresses cell growth (VCD: 14.0 × 10⁶ cells/mL vs. 21.2 × 10⁶ in controls) but doubles qp (11 vs. 7.1 pg/cell/day) via enhanced oxidative phosphorylation .

Methodological Challenges

Q. What are the limitations of in vitro models for predicting in vivo efficacy of benzothiazole derivatives?

- Key issues : Poor solubility and plasma protein binding reduce bioavailability. Solutions include PEGylation or nanoparticle encapsulation. In vivo PK/PD studies in rodents are critical, with LC-MS/MS monitoring plasma concentrations .

Q. How to standardize protocols for analyzing heterocyclic compound stability under physiological conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV purity checks. Hydrolysis susceptibility is tested at pH 1.2 (simulated gastric fluid) and 7.4 (blood). Mass spectrometry identifies degradation products (e.g., lactam ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.